An In-Depth Technical Guide to [(4-Chlorobenzyl)sulfonyl]acetic Acid
An In-Depth Technical Guide to [(4-Chlorobenzyl)sulfonyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical research and drug discovery, molecules that offer a unique combination of reactive functional groups are of paramount importance. [(4-Chlorobenzyl)sulfonyl]acetic acid emerges as such a compound, presenting a trifecta of functionality: a reactive carboxylic acid, an electron-withdrawing sulfonyl group, and a versatile chlorobenzyl moiety. While this compound is commercially available for research purposes, a comprehensive guide detailing its synthesis, characterization, and chemical behavior has been notably absent from the literature. This document aims to fill that void. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a practical, in-depth guide grounded in established chemical principles. We will explore a robust, proposed synthesis pathway, predict its spectroscopic fingerprint, and delve into the causality behind its expected reactivity. This guide is designed to empower researchers to confidently incorporate [(4-Chlorobenzyl)sulfonyl]acetic acid into their synthetic and developmental workflows.
Section 1: Core Molecular Attributes and Physicochemical Properties
[(4-Chlorobenzyl)sulfonyl]acetic acid, with the CAS number 118672-20-1, is a solid organic compound that integrates several key functional groups into a single molecular scaffold.[1][2] Its structure is characterized by an acetic acid backbone where one of the alpha-hydrogens is replaced by a (4-chlorobenzyl)sulfonyl group.
Structural and Basic Properties
| Property | Value | Source |
| CAS Number | 118672-20-1 | [1][2] |
| Molecular Formula | C₉H₉ClO₄S | [1][2] |
| Molecular Weight | 248.68 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95-98% (as supplied commercially) | [1][2] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Computed Physicochemical Data
Computational models provide valuable predictions for the behavior of molecules in various chemical and biological systems. These values offer a preliminary assessment for experimental design.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 71.44 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 1.3394 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
These computed values suggest a molecule with moderate polarity and a reasonable degree of conformational flexibility. The LogP value indicates a preference for the octanol phase, suggesting some lipophilicity, which is a key parameter in drug design.
Section 2: Synthesis and Purification Protocol
While a specific, peer-reviewed synthesis for [(4-Chlorobenzyl)sulfonyl]acetic acid is not prominently documented, a logical and robust two-step synthetic route can be proposed based on fundamental organic chemistry principles: S-alkylation of thioglycolic acid followed by oxidation. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid.
Step-by-Step Experimental Protocol
PART 1: Synthesis of 2-((4-Chlorobenzyl)thio)acetic acid (Thioether Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioglycolic acid (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Deprotonation: Cool the solution to 0°C in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.1 eq) dropwise, ensuring the temperature remains below 10°C. This deprotonates both the thiol and carboxylic acid groups, forming the sodium thioglycolate. The exothermicity of the neutralization necessitates slow addition.
-
Alkylation: To the resulting solution, add 4-chlorobenzyl chloride (1.0 eq) dissolved in a minimal amount of ethanol.[3] Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, acidify the mixture to pH 1-2 with concentrated HCl. This will protonate the carboxylic acid and precipitate the thioether product. The crude product can be collected by vacuum filtration, washed with cold water, and dried.
PART 2: Oxidation to [(4-Chlorobenzyl)sulfonyl]acetic acid
-
Reaction Setup: Suspend the crude 2-((4-chlorobenzyl)thio)acetic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Oxidation: Add a catalytic amount of sodium tungstate (Na₂WO₄) (approx. 0.02 eq). To this suspension, add 30% hydrogen peroxide (2.5-3.0 eq) dropwise.[4] The use of a tungstate catalyst allows for a more controlled and efficient oxidation with H₂O₂. An exotherm may be observed, and cooling may be necessary to maintain the reaction temperature around 25-30°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction is typically complete when the solid thioether has fully dissolved and a new precipitate (the sulfone product) may have formed. Monitor by TLC until the starting material is consumed.
-
Workup and Purification: Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper. Pour the reaction mixture into ice-water to precipitate the final product. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallization: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water or acetone/water mixture.
Section 3: Spectroscopic Characterization (Predicted)
No formal, published spectroscopic data for [(4-Chlorobenzyl)sulfonyl]acetic acid is currently available. However, based on its structure, a detailed prediction of its key spectral features can be made, which is invaluable for its identification and characterization in a research setting.
Predicted ¹H NMR Spectrum
-
Aromatic Protons (7.3-7.5 ppm): The four protons on the 4-chlorophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the chlorine will be slightly downfield from the protons meta to the chlorine, both integrating to 2H.
-
Benzylic Protons (~4.5 ppm): The two protons of the methylene group attached to the sulfonyl group and the aromatic ring (Ar-CH₂-SO₂) are expected to appear as a singlet, integrating to 2H. The strong electron-withdrawing effect of the sulfonyl group will shift this signal significantly downfield.
-
Alpha-Methylene Protons (~4.2 ppm): The two protons of the methylene group alpha to the carbonyl group (-SO₂-CH₂-COOH) will also appear as a singlet, integrating to 2H. These protons are deshielded by both the adjacent sulfonyl and carboxylic acid groups.
-
Carboxylic Acid Proton (10-12 ppm): The acidic proton of the carboxylic acid will appear as a broad singlet, far downfield. Its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (~168 ppm): The carbon of the carboxylic acid group.
-
Aromatic Carbons (128-135 ppm): Four signals are expected for the aromatic carbons. The carbon bearing the chlorine (ipso-carbon) will be in the 134-136 ppm range, while the carbon attached to the benzylic methylene group will be around 128-130 ppm. The other two aromatic carbons will also appear in this region.
-
Benzylic Carbon (~62 ppm): The carbon of the Ar-CH₂-SO₂ group.
-
Alpha-Methylene Carbon (~58 ppm): The carbon of the -SO₂-CH₂-COOH group.
Predicted Infrared (IR) Spectrum
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
-
C=O Stretch (Carboxylic Acid): An intense, sharp band around 1700-1725 cm⁻¹.[5]
-
S=O Stretch (Sulfone): Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the sulfone group, appearing around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[6]
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Predicted Mass Spectrometry (EI-MS) Fragmentation
-
Molecular Ion Peak (M⁺): A peak at m/z 248 (for ³⁵Cl) and a smaller M+2 peak at m/z 250 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
-
Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (45 Da), leading to a peak at m/z 203/205.
-
Benzylic Cleavage: The most prominent fragmentation pathway for benzylic compounds is cleavage to form a stable benzyl cation.[7][8] In this case, cleavage of the C-S bond would lead to the 4-chlorobenzyl cation at m/z 125/127, which is expected to be a major peak, possibly the base peak.
-
McLafferty Rearrangement: A McLafferty rearrangement is unlikely due to the absence of a gamma-hydrogen relative to the carbonyl group.
Caption: Key predicted fragmentation pathways in EI-Mass Spectrometry.
Section 4: Chemical Reactivity and Synthetic Potential
The utility of [(4-Chlorobenzyl)sulfonyl]acetic acid lies in the distinct reactivity of its three functional components. Understanding these allows for its strategic application in complex molecule synthesis.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for a variety of transformations:
-
Amide Bond Formation: The most common reaction will be the formation of amides via coupling with primary or secondary amines. Standard coupling reagents such as HATU, HOBt/EDC, or conversion to the acyl chloride (e.g., with SOCl₂ or (COCl)₂) followed by reaction with an amine are expected to be effective. It is important to note that the sulfonic acid group is stable under these conditions, but strong bases should be used judiciously to avoid potential side reactions at the alpha-carbon.[9][10]
-
Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., Cs₂CO₃) will yield the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes (BH₃·THF).
Reactivity of the α-Methylene Group
The methylene group situated between the sulfonyl and carboxyl groups is acidic due to the electron-withdrawing nature of both adjacent functionalities.
-
Deprotonation and Alkylation: This position can be deprotonated with a suitable base (e.g., LDA, NaH) to form a stabilized carbanion. This nucleophile can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the alpha-position. This provides a pathway to more complex derivatives.
-
Decarboxylation: Under certain conditions, α-sulfonyl carboxylic acids can undergo decarboxylation, although this typically requires harsh conditions.
Reactivity of the 4-Chlorobenzyl Group
-
Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or under forcing conditions (high temperature/pressure).
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, vinyl, or amino groups. This offers a powerful method for late-stage diversification of molecules derived from this scaffold.
Section 5: Applications and Future Outlook
While specific, documented applications for [(4-Chlorobenzyl)sulfonyl]acetic acid are sparse, its structural motifs are prevalent in medicinal chemistry and materials science.
-
Medicinal Chemistry: The sulfone group is a common bioisostere for other functionalities and is found in numerous approved drugs. The ability to form amide bonds and further functionalize the molecule via its other reactive sites makes it an attractive building block for creating libraries of compounds for screening. The 4-chlorophenyl group is a common feature in bioactive molecules, often contributing to favorable binding interactions and metabolic stability.
-
Materials Science: Sulfonic acids are known for their use in the synthesis of ion-exchange resins and polymers.[11] While this compound is a sulfonylacetic acid, its derivatives could potentially be explored as monomers or functional additives in polymer chemistry.
The true potential of [(4-Chlorobenzyl)sulfonyl]acetic acid lies in its role as a versatile intermediate. The logical synthetic pathways and predictable reactivity outlined in this guide provide a solid foundation for its incorporation into research programs aimed at discovering new pharmaceuticals, agrochemicals, and advanced materials.
Section 6: Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. The available safety data indicates that [(4-Chlorobenzyl)sulfonyl]acetic acid should be handled with care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.[1]
-
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